molecular formula C15H18O6 B12861299 Benzoyl 2,3-O-isopropylidene-D-lyxofuranoside

Benzoyl 2,3-O-isopropylidene-D-lyxofuranoside

Cat. No.: B12861299
M. Wt: 294.30 g/mol
InChI Key: ZQRVXCGCJZAEED-LZCQEXEDSA-N
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Description

Benzoyl 2,3-O-isopropylidene-D-lyxofuranoside is a chemical compound with the molecular formula C15H18O6 and a molecular weight of 294.3 g/mol It is a derivative of D-lyxofuranose, a sugar molecule, and features a benzoyl group and an isopropylidene group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzoyl 2,3-O-isopropylidene-D-lyxofuranoside typically involves the protection of the hydroxyl groups of D-lyxofuranose followed by benzoylation. The reaction conditions often include the use of benzoyl chloride in the presence of a base such as pyridine .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as crystallization and chromatography are employed to purify the final product .

Chemical Reactions Analysis

Types of Reactions: Benzoyl 2,3-O-isopropylidene-D-lyxofuranoside undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield benzoyl ketones, while reduction can produce benzyl alcohol derivatives .

Scientific Research Applications

Benzoyl 2,3-O-isopropylidene-D-lyxofuranoside has several applications in scientific research:

Mechanism of Action

The mechanism of action of Benzoyl 2,3-O-isopropylidene-D-lyxofuranoside involves its interaction with specific molecular targets. The benzoyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The isopropylidene group provides steric hindrance, affecting the compound’s overall stability and reactivity .

Comparison with Similar Compounds

Uniqueness: Benzoyl 2,3-O-isopropylidene-D-lyxofuranoside is unique due to its specific combination of benzoyl and isopropylidene groups, which confer distinct chemical properties and reactivity patterns. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

Molecular Formula

C15H18O6

Molecular Weight

294.30 g/mol

IUPAC Name

[(3aS,6R,6aS)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl] benzoate

InChI

InChI=1S/C15H18O6/c1-15(2)20-11-10(8-16)18-14(12(11)21-15)19-13(17)9-6-4-3-5-7-9/h3-7,10-12,14,16H,8H2,1-2H3/t10-,11+,12+,14?/m1/s1

InChI Key

ZQRVXCGCJZAEED-LZCQEXEDSA-N

Isomeric SMILES

CC1(O[C@H]2[C@H](OC([C@H]2O1)OC(=O)C3=CC=CC=C3)CO)C

Canonical SMILES

CC1(OC2C(OC(C2O1)OC(=O)C3=CC=CC=C3)CO)C

Origin of Product

United States

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